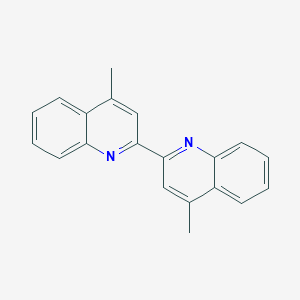

2,2'-Bi-4-lepidine

Description

Contextualization within Biquinoline Ligand Systems

2,2'-Bi-4-lepidine, which is systematically named 4,4'-dimethyl-2,2'-biquinoline, is a member of the biquinoline family of N-heterocyclic aromatic compounds. chemsrc.comscbt.comnih.gov These molecules are classified as bidentate ligands, meaning they can bind to a central metal atom through two donor atoms simultaneously. Specifically, this compound belongs to the 2,2'-biquinoline (B90511) subgroup, where the two quinoline (B57606) rings are joined at their number 2 positions. wikipedia.org This linkage creates a specific stereochemical arrangement that allows the two nitrogen atoms to act as a chelating agent, binding to a metal ion to form a stable five-membered ring. nih.gov

The defining feature of this compound is the presence of methyl groups (–CH₃) at the 4 and 4' positions of the quinoline skeletons. These groups are not merely passive substituents; they exert significant electronic and steric influence on the molecule's behavior as a ligand. Electronically, the methyl groups are electron-donating, which can modulate the redox properties of the metal complexes they form. Sterically, their bulk can create a hindered coordination environment around the metal center, influencing the geometry of the resulting complex and potentially stabilizing unusual oxidation states or controlling selectivity in catalytic processes. researchgate.net The parent structure of each half of the molecule is lepidine, also known as 4-methylquinoline. ontosight.ai

A summary of the key properties of this compound is presented below.

| Property | Value |

| Common Name | This compound |

| Systematic Name | 4,4'-Dimethyl-2,2'-biquinoline |

| CAS Number | 7654-51-5 |

| Molecular Formula | C₂₀H₁₆N₂ |

| Molecular Weight | 284.36 g/mol |

| Melting Point | 280°C |

| Boiling Point | 466.6°C at 760 mmHg |

| Appearance | Powder or crystal |

| Data sourced from multiple chemical suppliers and databases. chemsrc.comscbt.comnih.govalfachemic.com |

Historical Trajectories and Milestones in Biquinoline Research

The exploration of biquinoline ligands is a natural extension of the foundational work on coordination chemistry established by pioneers like Alfred Werner in the late 19th and early 20th centuries. libretexts.org The initial focus of this field was on simpler ligands, such as ammonia, before expanding to more complex organic chelators. The study of 2,2'-bipyridine (B1663995), a similar but smaller bidentate N-heterocyclic ligand, served as a direct precursor to the investigation of the more sterically demanding biquinoline systems. thieme-connect.com

A pivotal moment in biquinoline research was the discovery that copper(I) ions, when complexed with certain substituted 2,2'-biquinoline ligands, form intensely colored species. researchgate.net This observation was not only of analytical importance but also hinted at the rich photophysical properties of these complexes, sparking further investigation into their potential as luminescent materials. researchgate.net

Throughout the mid-20th century, a significant research effort was dedicated to the synthesis of a wide array of substituted biquinolines. Chemists prepared derivatives with different functional groups at various positions on the quinoline rings to systematically study how these modifications affected the stability, geometry, and electronic properties of their metal complexes. researchgate.net The synthesis of this compound was part of this broader endeavor to build a library of ligands with tailored steric and electronic characteristics, enabling a deeper understanding of structure-property relationships in coordination chemistry.

Contemporary Significance and Emerging Research Paradigms

In modern chemical research, this compound and its derivatives are at the forefront of several emerging fields, primarily in materials science and catalysis. The rigid, planar structure combined with robust chelating ability makes it a valuable building block for complex functional systems.

Materials Science: A major area of contemporary significance is in the development of advanced materials for optoelectronics. Lepidine-based ligands are used to create cyclometalated platinum(II) complexes that function as highly efficient phosphorescent emitters in Organic Light-Emitting Diodes (OLEDs). researchgate.net The steric hindrance provided by the methyl groups in this compound can prevent quenching of the excited state, leading to high emission quantum yields. Furthermore, the biquinoline scaffold is used to construct Metal-Organic Frameworks (MOFs), which are porous materials with applications in gas storage and separation. researchgate.netacs.org The 4,4'-dimethyl groups of this compound can be oxidized to form [2,2'-Biquinoline]-4,4'-dicarboxylic acid, a crucial linker for building these frameworks. google.com

Catalysis: The steric bulk of this compound is a key feature exploited in catalysis. The ligand can create a well-defined chiral pocket around a metal center, which is essential for asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product. acs.orgacs.org Biquinoline-based N,N'-dioxide derivatives have been shown to be effective catalysts for enantioselective additions to aldehydes. acs.org Moreover, metal complexes incorporating biquinoline ligands are being investigated as catalysts for a range of transformations, including photocatalysis, where the complex absorbs light to drive a chemical reaction. kit.edu The ability to tune the ligand's structure provides a powerful tool for designing catalysts with high activity and selectivity for sustainable chemical processes.

Structure

3D Structure

Propriétés

IUPAC Name |

4-methyl-2-(4-methylquinolin-2-yl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2/c1-13-11-19(21-17-9-5-3-7-15(13)17)20-12-14(2)16-8-4-6-10-18(16)22-20/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXZWINPECYHJIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC=CC=C12)C3=NC4=CC=CC=C4C(=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70385174 | |

| Record name | 2,2'-Bi-4-lepidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70385174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7654-51-5 | |

| Record name | 2,2'-Bi-4-lepidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70385174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-Bi-4-lepidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Strategies for 2,2'-Bi-4-lepidine Synthesis

The synthesis of this compound, a dimeric quinoline (B57606) structure, is deeply rooted in the broader field of biquinoline chemistry. Methodologies range from established, classical pathways to more contemporary, environmentally conscious approaches.

Classical Synthetic Pathways to Biquinoline Scaffolds

The traditional synthesis of biquinoline scaffolds, including this compound, often relies on coupling reactions of pre-formed quinoline units or the construction of the quinoline rings from acyclic precursors. Several classical methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses, provide the foundational building blocks for subsequent dimerization. nih.govresearchgate.netnih.govpharmaguideline.comnih.gov

One of the most historically significant methods for coupling aryl halides is the Ullmann reaction , which traditionally involves the copper-promoted coupling of two aryl halide molecules. wikipedia.orgorganic-chemistry.org In the context of this compound synthesis, this could involve the coupling of a 2-halo-4-methylquinoline. The classical Ullmann reaction, however, often requires harsh conditions, including high temperatures and stoichiometric amounts of copper, and can result in erratic yields. wikipedia.orgnih.gov Modern variations have introduced the use of palladium and nickel catalysts, broadening the substrate scope and allowing for milder reaction conditions. wikipedia.org

The Friedländer annulation is another versatile and widely used method for synthesizing quinolines, which can then be dimerized. researchgate.net This reaction involves the condensation of a 2-aminobenzaldehyde or 2-aminobenzoketone with a compound containing an α-methylene group. pharmaguideline.comresearchgate.net For the synthesis of a lepidine precursor, this would involve the reaction of a 2-aminoaryl ketone with a compound like acetone.

| Classical Reaction | Description | Relevance to Biquinoline Synthesis |

| Ullmann Reaction | Copper-catalyzed coupling of aryl halides to form biaryls. wikipedia.orgorganic-chemistry.org | Direct coupling of 2-halo-4-methylquinoline precursors. |

| Friedländer Synthesis | Condensation of a 2-aminobenzaldehyde or ketone with a carbonyl compound containing an active α-methylene group. pharmaguideline.comresearchgate.net | Synthesis of lepidine (4-methylquinoline) precursors for subsequent dimerization. |

| Skraup Synthesis | Reaction of anilines with glycerol, sulfuric acid, and an oxidizing agent. pharmaguideline.comnih.gov | A general method for producing the quinoline core structure. |

| Combes Synthesis | Acid-catalyzed cyclization of β-amino enones formed from the condensation of anilines and 1,3-dicarbonyl compounds. pharmaguideline.com | Another route to substituted quinoline precursors. |

Modern and Green Chemistry Approaches in Quinoline Dimerization

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. These "green chemistry" approaches aim to reduce the use of hazardous materials, minimize waste, and often employ milder reaction conditions. nih.govacs.orgresearchgate.net

Photocatalysis has emerged as a powerful tool in organic synthesis, including the formation of quinoline derivatives. mdpi.comrsc.orgresearchgate.netnih.govcornell.edu Visible-light-mediated reactions, often employing metal complexes or organic dyes as photocatalysts, can facilitate oxidative C-H/C-H cross-coupling reactions to directly dimerize quinoline units. These methods are attractive due to their use of light as a renewable energy source and often proceed under mild, oxidant-free conditions. researchgate.netnih.gov

Microwave-assisted synthesis is another green technique that can significantly accelerate reaction times and improve yields in the synthesis of quinoline derivatives. researchgate.netresearchgate.net The use of microwave irradiation provides rapid and uniform heating, often leading to cleaner reactions with fewer side products.

One-pot syntheses and the use of nanocatalysts are also at the forefront of green approaches to quinoline synthesis. nih.govresearchgate.net One-pot procedures, where multiple reaction steps are carried out in a single reaction vessel, improve efficiency and reduce waste. nih.gov Nanocatalysts offer high surface area-to-volume ratios, leading to enhanced catalytic activity and often allowing for easier catalyst recovery and reuse. nih.gov

| Modern Approach | Principle | Advantages in Quinoline Dimerization |

| Photocatalysis | Use of light to initiate chemical reactions, often via single-electron transfer. mdpi.comresearchgate.net | Mild reaction conditions, use of renewable energy, potential for direct C-H activation for dimerization. nih.gov |

| Microwave-Assisted Synthesis | Use of microwave radiation for rapid and efficient heating. researchgate.net | Reduced reaction times, improved yields, and cleaner reactions. |

| Nanocatalysis | Use of catalysts in the nanometer size range. nih.gov | High catalytic activity, potential for catalyst recycling, and environmentally friendly conditions. nih.gov |

| One-Pot Synthesis | Performing multiple reaction steps in a single reactor. nih.gov | Increased efficiency, reduced waste, and simplified workup procedures. |

Regioselective Functionalization and Derivatization Techniques

The ability to selectively introduce functional groups at specific positions on the this compound scaffold is crucial for tuning its properties and for its application in various fields. Regioselective C-H activation has become a cornerstone of modern synthetic chemistry, allowing for the direct functionalization of otherwise inert C-H bonds. nih.gov

Transition metal catalysis, particularly with palladium, rhodium, and cobalt, has been extensively used for the regioselective functionalization of quinolines. nih.govnih.govresearchgate.net The nitrogen atom in the quinoline ring can act as a directing group, guiding the metal catalyst to activate a specific C-H bond, often at the C2 or C8 position. For this compound, this presents opportunities for further derivatization at various positions on the quinoline rings.

Electrophilic cyclization of N-(2-alkynyl)anilines is another method that provides access to 3-functionalized quinolines, which could serve as precursors for derivatized biquinolines. nih.gov This strategy allows for the introduction of halogen, selenium, and sulfur-containing groups at the 3-position under mild conditions. nih.gov

Precursor Chemistry and Analogous Compound Generation

The synthesis of this compound is intrinsically linked to the chemistry of its monomeric precursor, lepidine (4-methylquinoline), and other substituted quinolines.

Role of Lepidine and Substituted Quinoline Precursors

Lepidine, or 4-methylquinoline, is the fundamental building block for this compound. The synthesis of lepidine itself can be achieved through various classical methods. For instance, the Doebner-von Miller reaction, a variation of the Skraup synthesis, can be used to synthesize lepidine from aniline and crotonaldehyde (generated in situ from acetaldehyde).

Once lepidine is obtained, oxidative coupling reactions can be employed to form the 2,2'-dimer. These reactions can be promoted by various reagents, including transition metal catalysts. The methyl groups at the 4 and 4' positions of the resulting this compound molecule are distinguishing features that originate from the lepidine precursor.

Controlled Functional Group Interconversions and Structural Modifications

Functional group interconversions (FGIs) are essential transformations in organic synthesis that allow for the conversion of one functional group into another. solubilityofthings.comfiveable.meimperial.ac.uk These reactions are critical for modifying the structure of this compound and its precursors to generate a library of analogous compounds.

Common FGIs that could be applied to the this compound scaffold or its precursors include:

Oxidation and Reduction: The methyl groups at the 4 and 4' positions can be oxidized to aldehydes or carboxylic acids. For example, 2-methylquinoline can be oxidized to form 4-carboxy-2-methylquinoline using strong oxidizing agents like potassium permanganate. quinoline-thiophene.com These carboxylic acid derivatives, such as [2,2'-biquinoline]-4,4'-dicarboxylic acid, are valuable ligands in coordination chemistry. quinoline-thiophene.combiosynth.comsigmaaldrich.comchemdad.com Conversely, carbonyl groups can be reduced to alcohols. fiveable.me

Nucleophilic and Electrophilic Substitution: Halogenated quinoline precursors can undergo nucleophilic substitution reactions to introduce a variety of functional groups. solubilityofthings.com Electrophilic substitution reactions on the quinoline ring, while often challenging due to the deactivating effect of the nitrogen atom, can be used to introduce substituents on the benzene portion of the scaffold.

| Functional Group Interconversion | Reagents/Conditions | Potential Modification of this compound |

| Oxidation of Methyl Group | Potassium permanganate, potassium dichromate quinoline-thiophene.com | Conversion of the 4,4'-methyl groups to carboxylic acids. |

| Reduction of Carbonyl Group | Sodium borohydride, lithium aluminum hydride fiveable.me | Reduction of aldehyde or ketone derivatives to alcohols. |

| Nucleophilic Substitution | Strong nucleophiles (e.g., hydroxide) on halo-quinoline precursors solubilityofthings.com | Introduction of various functional groups onto the quinoline rings. |

Advanced Synthetic Techniques for Novel Analogues and Derivatives

The core structure of this compound, characterized by its biquinoline framework, serves as a versatile scaffold for the development of novel analogues and derivatives with tailored electronic, optical, and biological properties. Advanced synthetic methodologies, particularly transition-metal-catalyzed cross-coupling reactions, have become indispensable tools for the precise and efficient functionalization of the biquinoline core. These techniques allow for the introduction of a wide array of substituents, including aryl, alkynyl, and amino groups, onto the heterocyclic framework, thereby enabling the systematic modification of the compound's characteristics.

Prominent among these advanced methods are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, each offering a distinct avenue for the derivatization of halo-substituted biquinoline precursors. These reactions are prized for their broad substrate scope, functional group tolerance, and often mild reaction conditions.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and their application to the functionalization of quinoline and biquinoline systems is well-documented. nobelprize.org These reactions typically involve the coupling of an organohalide with an organometallic reagent in the presence of a palladium catalyst and a suitable ligand.

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of carbon-carbon bonds, specifically for the synthesis of biaryls. nih.gov This reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an organoboron compound, such as a boronic acid or ester. In the context of this compound, this technique allows for the introduction of various aryl and heteroaryl substituents at specific positions on the quinoline rings, provided a suitable halo-substituted precursor is available.

Research on related bromo-substituted quinoline and tetrahydroquinoline systems has demonstrated the high efficiency of dichlorobis(triphenylphosphine)palladium(II)-catalyzed Suzuki-Miyaura coupling with various substituted phenylboronic acids. These reactions typically afford the corresponding aryl-substituted products in high yields, ranging from 68% to 82%. researchgate.net The general conditions for such transformations involve the use of a palladium catalyst, a base such as sodium carbonate or potassium phosphate, and a suitable solvent system, often a mixture of toluene and ethanol (B145695). nih.govresearchgate.net

| Starting Material | Boronic Acid/Ester | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 6-Bromo-1,2,3,4-tetrahydroquinoline | 4-(Trifluoromethoxy)phenylboronic acid | PdCl₂(PPh₃)₂ | Na₂CO₃ | Toluene/Ethanol/H₂O | 80 | 75 |

| 6-Bromo-1,2,3,4-tetrahydroquinoline | 4-(Methylthio)phenylboronic acid | PdCl₂(PPh₃)₂ | Na₂CO₃ | Toluene/Ethanol/H₂O | 80 | 82 |

| 6,8-Dibromo-1,2,3,4-tetrahydroquinoline | Phenylboronic acid | PdCl₂(PPh₃)₂ | Na₂CO₃ | Toluene/Ethanol/H₂O | 80 | 78 |

| 5-Bromo-8-methoxyquinoline | 4-Methoxyphenylboronic acid | PdCl₂(PPh₃)₂ | Na₂CO₃ | Toluene/Ethanol/H₂O | 80 | 72 |

The Sonogashira coupling reaction provides a reliable method for the synthesis of alkynyl-substituted aromatic and heteroaromatic compounds. organic-chemistry.org This palladium- and copper-cocatalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. youtube.com The introduction of alkynyl groups onto the this compound scaffold can significantly influence its photophysical properties and provides a handle for further chemical transformations.

Studies on brominated 2-trifluoromethylquinolines have shown that Sonogashira reactions proceed in good to excellent yields. nih.gov The optimized conditions often involve a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate with a phosphine ligand, a copper(I) co-catalyst such as copper(I) iodide, and an amine base like triethylamine in a solvent such as dioxane. nih.gov These reactions have been successfully applied to a variety of terminal alkynes bearing both electron-donating and electron-withdrawing groups. nih.gov

| Substrate | Alkyne | Pd Catalyst (mol %) | Ligand | Cu Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|---|---|

| 4,6-Dibromo-2-(trifluoromethyl)quinoline | Phenylacetylene | Pd(PPh₃)₄ (2.5) | - | CuI | NEt₃ | Dioxane | 100 | 6 | 99 |

| 4,6-Dibromo-2-(trifluoromethyl)quinoline | 4-Methoxyphenylacetylene | Pd(PPh₃)₄ (2.5) | - | CuI | NEt₃ | Dioxane | 100 | 6 | 95 |

| 4,6-Dibromo-2-(trifluoromethyl)quinoline | Cyclopropylacetylene | Pd(PPh₃)₄ (2.5) | - | CuI | NEt₃ | Dioxane | 100 | 6 | 85 |

| 4,6,8-Tribromo-2-(trifluoromethyl)quinoline | Thiophen-2-ylacetylene | Pd(PPh₃)₄ (2.5) | - | CuI | NEt₃ | Dioxane | 100 | 24 | 71 |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.org This reaction is a powerful tool for the synthesis of arylamines, which are important substructures in many biologically active compounds and functional materials. acsgcipr.org The application of this methodology to halo-substituted this compound would allow for the introduction of primary and secondary amino groups.

The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst, the phosphine ligand, and the base. ias.ac.in For the amination of bromo-substituted quinolines, sterically demanding and electron-rich phosphine ligands are often employed to facilitate the catalytic cycle. ias.ac.in The reaction conditions, including temperature and solvent, must be carefully optimized for each specific substrate and amine coupling partner. ias.ac.in

| Aryl Halide | Amine | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 5-Bromo-8-benzyloxyquinoline | N-Methylaniline | Pd₂(dba)₃ | Di-tert-butylneopentylphosphine | NaOtBu | Toluene | 150 | 80 |

| 5-Bromo-8-benzyloxyquinoline | Diphenylamine | Pd₂(dba)₃ | Tricyclohexylphosphine | NaOtBu | Toluene | 150 | ~70 (conversion) |

| 2-Bromo-13α-estrone 3-benzyl ether | 4-Nitroaniline | Pd(OAc)₂ | X-Phos | KOt-Bu | - | 100 (MW) | 94 |

Coordination Chemistry of 2,2 Bi 4 Lepidine

Ligand Design and Coordination Modes

The specific design of 2,2'-Bi-4-lepidine, particularly the placement of its nitrogen atoms and methyl substituents, defines its coordination behavior with metal ions. These features influence the geometry, stability, and properties of the resulting coordination complexes.

This compound is an effective chelating agent, capable of binding to a single metal center through its two nitrogen atoms. This forms a stable five-membered ring structure with the metal ion. This bidentate coordination is a characteristic feature of 2,2'-bipyridine (B1663995) and its derivatives. solubilityofthings.com The two nitrogen atoms act as Lewis base donor sites, readily forming coordinate bonds with electron-accepting metal ions. This chelation results in thermodynamically stable complexes, a phenomenon known as the chelate effect. The rigid structure of the biquinoline backbone holds the nitrogen donors in a pre-organized conformation, facilitating chelation.

The coordination properties of this compound are significantly modulated by both steric and electronic effects arising from its molecular structure. nih.gov

Electronic Influences : The methyl groups are electron-donating by nature. Through an inductive effect, they increase the electron density on the quinoline (B57606) ring system and, consequently, on the nitrogen donor atoms. This enhanced electron density increases the basicity (Lewis basicity) of the nitrogen atoms, making this compound a stronger electron donor compared to the unsubstituted 2,2'-biquinoline (B90511). This stronger donor ability generally leads to more stable metal-ligand bonds. rsc.org These electronic effects can also influence the electrochemical properties of the resulting metal complexes, such as their redox potentials.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

The synthesis of platinum(II) and ruthenium(II) complexes with bipyridine-type ligands is well-established. researchgate.netnih.gov

Platinum(II) Complexes : The preparation of platinum(II) complexes often involves reacting a platinum(II) precursor, such as potassium tetrachloroplatinate(II) (K₂[PtCl₄]), with the this compound ligand. researchgate.netacs.org The reaction is typically carried out in a solvent like water, ethanol (B145695), or a mixture thereof, often with heating to facilitate the ligand substitution reaction. Dinuclear platinum(II) complexes can also be synthesized, where the bipyridine-type ligand bridges two metal centers. rsc.orgnih.gov

Ruthenium(II) Complexes : Ruthenium(II) complexes are commonly prepared from precursors like Ru(II)-arene dimers or [Ru(bpy)₂Cl₂]. mdpi.com The reaction with this compound would lead to the displacement of the arene or chloride ligands to form the desired complex. nih.govmdpi.com These reactions are often performed under an inert atmosphere to prevent oxidation of the metal center. The resulting complexes, particularly those with polypyridine ligands, are known for their rich photophysical and electrochemical properties. nih.govrsc.org

This compound can form complexes with a wide array of other transition metals. General synthetic methods involve the direct reaction of a metal salt (e.g., chlorides, nitrates, or acetates) with the ligand in a solvent like ethanol or methanol. jscimedcentral.commdpi.commdpi.com The reaction mixture is often stirred at room temperature or refluxed to ensure completion. mdpi.com Complexes with metals such as copper(II), cobalt(II), manganese(II), nickel(II), and mercury(II) have been synthesized using analogous bipyridine ligands, indicating the versatility of this ligand class. nih.govresearchgate.netmdpi.com

A combination of analytical techniques is essential to confirm the synthesis and elucidate the structure and properties of this compound coordination compounds.

X-ray Crystallography : Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a coordination complex in the solid state. nih.govmpg.de This technique provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. numberanalytics.comunits.itmemtein.com For example, the analysis of related cyclometalated platinum(II) complexes has revealed detailed structural features, confirming the coordination environment around the metal center. researchgate.netacs.org

Table 1: Representative Crystallographic Data Interpretation

| Parameter | Information Provided | Significance in this compound Complexes |

| Crystal System & Space Group | Describes the symmetry of the crystal lattice. nih.gov | Determines the packing arrangement of the complex molecules in the crystal. |

| Unit Cell Dimensions | The size of the repeating unit in the crystal. nih.gov | Influenced by the size of the metal ion and the steric bulk of the this compound ligand. |

| Metal-Nitrogen (M-N) Bond Lengths | The distance between the metal center and the coordinating nitrogen atoms. mdpi.com | Indicates the strength of the metal-ligand bond. Shorter bonds suggest stronger interaction. |

| Coordination Geometry | The spatial arrangement of ligands around the metal center (e.g., square planar, octahedral). numberanalytics.com | Dictated by the metal ion's coordination preference and the steric constraints of the ligand. |

NMR Spectroscopy : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a powerful tool for characterizing the structure of complexes in solution. bhu.ac.insavemyexams.com Upon coordination to a metal, the chemical shifts of the protons and carbons on the this compound ligand change compared to the free ligand. rsc.org The changes in the aromatic region of the ¹H NMR spectrum are particularly informative for confirming metal-ligand binding. mdpi.comchemicalbook.com

UV-Vis Spectroscopy : Ultraviolet-visible (UV-Vis) absorption spectroscopy is used to study the electronic transitions within the complex. upi.edu The spectrum of a this compound complex typically shows intense π-π* transitions associated with the aromatic ligand system and, crucially, metal-to-ligand charge-transfer (MLCT) bands. up.ac.zaresearchgate.net These MLCT bands, which involve the excitation of an electron from a metal-based orbital to a ligand-based orbital, are often found in the visible region and are responsible for the color of many transition metal complexes. researchgate.netlibretexts.org A red shift in the absorption bands is commonly observed upon complexation. researchgate.net

Mass Spectrometry : Mass spectrometry (MS) is employed to determine the mass-to-charge ratio of the complex, thereby confirming its molecular weight and composition. chemicalbook.com Techniques such as Electrospray Ionization (ESI-MS) are particularly useful for analyzing charged coordination complexes. nih.gov

Table 2: Summary of Analytical Techniques for Characterization

| Technique | Purpose | Key Information Obtained |

| X-ray Crystallography | Determines solid-state structure. | Bond lengths, bond angles, coordination geometry, molecular packing. numberanalytics.com |

| NMR Spectroscopy | Determines solution-state structure. | Confirms ligand coordination through chemical shift changes. bhu.ac.insavemyexams.com |

| UV-Vis Spectroscopy | Investigates electronic properties. | Identifies π-π* and Metal-to-Ligand Charge Transfer (MLCT) transitions. upi.eduup.ac.za |

| Mass Spectrometry | Confirms molecular identity. | Provides molecular weight and confirms the composition of the complex. nih.gov |

Catalytic Applications of 2,2 Bi 4 Lepidine Based Systems

Homogeneous Catalysis

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. chemguide.co.uksamaterials.comlkouniv.ac.in 2,2'-Bi-4-lepidine and its derivatives have demonstrated significant potential in this area, primarily by acting as ligands that coordinate to a metal center. lkouniv.ac.inchemimpex.com

Ligand Role in Enhancing Reaction Rates and Selectivity

The structure of a ligand in a metal-based catalyst is a critical determinant of the catalyst's activity and selectivity. numberanalytics.com Ligands can influence the electronic and steric environment of the metal center, thereby affecting how the catalyst interacts with the reactants. numberanalytics.com this compound, as a ligand, has been shown to enhance reaction rates and selectivity in various catalytic processes. chemimpex.com

For instance, in the aerobic oxidation of polyols, palladium complexes with biquinoline ligands, structurally related to this compound, have been investigated to improve catalyst performance. nsf.gov While a standard 2,2'-biquinoline (B90511) ligand led to slower reaction rates due to the formation of an insoluble palladium species, a sterically modified biquinoline ligand demonstrated both robustness and rapid reaction rates. nsf.gov This highlights the significant impact of ligand structure on catalytic activity.

Furthermore, the choice of ligand can profoundly influence the selectivity of a reaction. In the oxidation of complex glycoside substrates, palladium complexes with different biquinoline-type ligands exhibited varying regioselectivity, demonstrating that subtle changes in the ligand can direct the reaction towards a specific product. nsf.gov

Table 1: Effect of Ligand on Reaction Outcome in Aerobic Oxidation

| Ligand | Conversion (%) | Selectivity (%) | Key Observation |

| Neocuproine (L1) | High | Good for 3-ketose (55%) and 4-ketose (17%) | Limited by ligand oxidation |

| 2,2'-Biquinoline (L2) | 94 | High for 3-ketose (70%) | Slower rate due to catalyst precipitation |

| 7,7'-di-tert-butyl-2,2'-biquinoline (L3) | High | Less selective (similar yields for 3- and 4-ketoses) | Robust and rapid |

Data compiled from a study on palladium-catalyzed aerobic oxidation of polyols and glycosides. nsf.gov

Asymmetric Catalysis with Chiral this compound Derivatives

Asymmetric catalysis, the synthesis of chiral compounds using chiral catalysts, is of paramount importance in the pharmaceutical and fine chemical industries. nih.govbeilstein-journals.org The development of new chiral ligands and catalysts is a continuous effort in this field. acs.orgchemrxiv.org Chiral derivatives of this compound have the potential to be employed as ligands in asymmetric catalysis, where the chiral scaffold of the ligand induces the formation of one enantiomer of the product over the other. nih.govbeilstein-journals.org

The effectiveness of a chiral ligand is dependent on its ability to create a specific chiral environment around the metal center. beilstein-journals.org This is often achieved through the synthesis of C₂-symmetric or other stereochemically defined ligand structures. nih.gov While specific examples detailing the use of chiral this compound derivatives in asymmetric catalysis are not extensively documented in the provided search results, the principles of chiral ligand design suggest their potential utility. nih.govbeilstein-journals.orgacs.org The modification of the this compound backbone with chiral substituents could lead to novel catalysts for a range of enantioselective transformations. nih.gov

Photoredox Catalysis and Radical Generation Pathways

Photoredox catalysis utilizes visible light to initiate chemical reactions by generating highly reactive radical intermediates. sigmaaldrich.comrsc.org This field has seen remarkable growth, offering mild and sustainable methods for chemical synthesis. rsc.orgbeilstein-journals.org The fundamental process involves a photocatalyst that, upon light absorption, initiates a single electron transfer (SET) with a substrate, leading to the formation of radical ions or radical species through fragmentation. sigmaaldrich.comrsc.org

Bipyridine-based ligands, such as this compound, can be integral components of photoredox catalysts, typically coordinating to metals like iridium or ruthenium. sigmaaldrich.com These complexes can absorb visible light and participate in both oxidative and reductive quenching cycles to generate the desired radical intermediates. sigmaaldrich.comrsc.org For example, alkyl radicals can be generated from various precursors through processes initiated by the excited state of a photocatalyst. sigmaaldrich.combeilstein-journals.org

Recent strategies in photoredox catalysis also explore catalyst-free systems where electron donor-acceptor (EDA) complexes are formed between a substrate and an electron-donating or -accepting molecule. rsc.org These EDA complexes can absorb light directly to generate radicals. While not explicitly detailed for this compound, its electronic properties could potentially allow it to participate in such EDA complex formation.

Heterogeneous Catalysis

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, for example, a solid catalyst in a liquid or gas reaction mixture. chemguide.co.ukhidenanalytical.comvscht.cz This offers significant advantages in terms of catalyst separation and reusability. samaterials.comhidenanalytical.com

Strategies for Immobilization of this compound Complexes on Solid Supports

The immobilization of homogeneous catalysts onto solid supports is a key strategy to bridge the gap between homogeneous and heterogeneous catalysis, combining the high selectivity of the former with the practical benefits of the latter. researchgate.net Various methods can be employed for immobilization, including covalent bonding, adsorption, and encapsulation. researchgate.netnih.govnih.gov

For this compound-based complexes, immobilization can be achieved by functionalizing the ligand with groups that can covalently bind to a solid support, such as silica (B1680970) or a polymer resin. researchgate.net For example, a ligand could be modified with a siloxane group to anchor it to a silica surface. researchgate.net Another approach involves non-covalent interactions, where the complex is adsorbed onto the surface of a support material. nih.gov

Table 2: Common Strategies for Catalyst Immobilization

| Immobilization Method | Description | Advantages |

| Covalent Bonding | The catalyst is chemically bonded to the support. nih.govnih.gov | Strong attachment, minimizes leaching. nih.gov |

| Adsorption | The catalyst is physically adsorbed onto the support surface. senecalearning.com | Simple procedure. |

| Encapsulation | The catalyst is trapped within the pores of a support material. acs.org | Can protect the catalyst and control access of reactants. acs.org |

| Host-Guest Interactions | The catalyst is bound to a surface-immobilized host molecule. uzh.ch | Reversible binding, allows for catalyst regeneration. uzh.ch |

Application in Surface-Linked Catalysts and Electrodes

Immobilized this compound complexes have potential applications as surface-linked catalysts and on electrodes for electrocatalysis. nih.govosti.gov By anchoring these catalysts to a surface, they can be used in flow reactors for continuous chemical synthesis or as part of an electrode assembly for electrochemical reactions. nih.govmdpi.com

For instance, molecular catalysts for fuel-forming reactions, such as hydrogen production or carbon dioxide reduction, have been successfully immobilized on carbon electrode surfaces. nih.gov This is often achieved by appending a linker molecule, like pyrene, to the ligand, which then strongly interacts with the graphitic surface. nih.gov A similar strategy could be applied to this compound complexes.

The performance of these surface-linked catalysts is highly dependent on the efficiency of electron transfer between the electrode and the catalytic center. mdpi.com Covalent attachment or strong non-covalent interactions can facilitate this process. mdpi.com These modified electrodes can then be used to drive a variety of chemical transformations, contributing to the development of sustainable energy technologies and green chemistry processes. nih.govmdpi.com

Mechanistic Investigations of Catalytic Cycles

Understanding the precise sequence of elementary steps, the nature of intermediates, and the factors controlling selectivity and efficiency is paramount in catalyst development. For catalytic systems based on this compound, mechanistic investigations are crucial for optimizing reaction conditions and expanding their applicability. While direct and exhaustive studies on this compound itself are emerging, significant insights can be drawn from detailed research on closely related bipyridine and lepidine-based catalytic systems. These investigations often employ a combination of kinetic studies, spectroscopic analysis (NMR, EPR), and computational methods like Density Functional Theory (DFT) to elucidate the complex reaction pathways.

A notable area where a lepidine derivative has been mechanistically studied is in heterogeneous photocatalysis. Research has detailed a quinoline-polyoxometalate conglomerate that acts as a recyclable, heterogeneous catalyst for photoinduced Minisci reactions. researchgate.net In this system, the lepidine cation is a crucial structural component.

The proposed mechanism involves the following key steps:

Visible light irradiation excites the polyoxometalate (POM) anion.

The excited-state POM facilitates the homolytic cleavage of a C-H bond in an alkane (e.g., cyclohexane), generating an alkyl radical.

This alkyl radical then adds to a protonated azaarene to form the final product.

The lepidine cation's role is integral to the catalyst's structure, forming a one-dimensional chain with the PW12 anions. researchgate.net This organized structure is essential for the catalytic activity.

| Catalyst Component | Function | Source |

| Polyoxometalate (PW12) | Photocatalyst; absorbs visible light and initiates radical formation. | researchgate.net |

| Lepidine Cation | Structural component; forms a 1D chain with the POM anion. | researchgate.net |

| Cyclohexane | Substrate; undergoes C-H bond activation. | researchgate.net |

| Azaarene | Substrate; undergoes radical alkylation. | researchgate.net |

| Visible Light | Energy source to generate the catalyst's excited state. | researchgate.net |

In the realm of homogeneous catalysis, particularly in cross-coupling reactions, the mechanistic role of this compound can be inferred from extensive studies on analogous bidentate nitrogen ligands like 2,2'-bipyridine (B1663995) and its derivatives. These ligands are fundamental in stabilizing nickel and palladium catalysts, which typically cycle through various oxidation states (e.g., 0, I, II, III). nih.gov

A general catalytic cycle for a nickel-catalyzed reductive cross-coupling reaction, where a ligand like this compound would play a critical role, involves several key elementary steps:

Reduction of Precatalyst: A Ni(II) precatalyst is reduced by a stoichiometric reductant (e.g., Zn or Mn powder) to a catalytically active Ni(0) species, which is stabilized by the bipyridine-type ligand.

Oxidative Addition/Radical Formation: The activation of electrophiles can occur via different pathways depending on the substrate. For C(sp²) electrophiles (like aryl halides), a two-electron oxidative addition to the Ni(0) center is common. nih.gov For C(sp³) electrophiles, the Ni(I) state can induce radical formation through a concerted halogen-atom transfer. nih.gov The ligand's electronic and steric properties are crucial in modulating the potential of these nickel centers and influencing the reaction pathway.

Radical Capture/Transmetalation: The generated radical can be captured by a Ni(II) complex, or in other cross-coupling variants, a transmetalation step with an organometallic reagent occurs. mdpi.comd-nb.info

Reductive Elimination: The final C-C bond-forming step involves reductive elimination from a high-valent nickel intermediate (e.g., Ni(III)), which releases the product and regenerates a lower-valent nickel species that can re-enter the catalytic cycle. nih.gov

Materials Science and Optoelectronic Applications

Design Principles for Advanced Materials Integrationalfa-chemical.comnih.govalfachemic.com

The integration of 2,2'-Bi-4-lepidine into larger material systems is guided by principles that aim to leverage its inherent structural and electronic characteristics. As a bipyridine-type building block, it serves as a foundational component for creating more complex supramolecular structures and polymers. alfa-chemical.com The design strategy often involves forming coordination complexes with transition metals like iridium(III) or platinum(II), which are known for their strong spin-orbit coupling that facilitates phosphorescence. researchgate.netresearchgate.net

A key strategy in materials design is the incorporation of functional units like this compound into macromolecular structures to create polymers and nanomaterials with tailored properties. chemimpex.com This can be achieved by modifying the ligand with polymerizable groups, such as vinyl functionalities. For instance, similar divinyl-functionalized iridium(III) complexes have been used as monomers in copolymerization reactions. polyu.edu.hk This process results in cross-linked polymer films where the functional metal complex is an integral part of the polymer backbone, creating a robust emitting layer suitable for all-solution-processed multilayered polymer light-emitting diodes (PLEDs). polyu.edu.hk

The resulting polymeric architectures can be highly ordered. Research into other functional polymers has revealed the formation of distinct nanoarchitectures at interfaces, consisting of inner regions with flattened, densely packed chains and outer regions with more loosely arranged chains. aps.org In some cases, highly organized two-dimensional polymeric networks can be formed, stabilized by the specific bonding motifs between the monomer units. nih.gov These design principles allow for the creation of materials where the photophysically active centers are precisely arranged within a polymeric or nanomaterial matrix.

A significant advantage of using ligands like this compound is the ability to systematically tune the properties of the final material. By introducing various substituent groups onto the biquinoline skeleton, researchers can finely adjust the electronic and photophysical characteristics of the resulting metal complexes. researchgate.net

For example, the introduction of electron-withdrawing or electron-donating groups can alter the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the complex. researchgate.net This, in turn, modifies the emission wavelength (color) and quantum efficiency of the material. Studies on related quinoline-based iridium complexes have shown that fluorination of the ligands can lead to a blue shift in the emission maxima. researchgate.net Furthermore, the steric bulk of the ligands can be engineered to control intermolecular interactions. Introducing bulky groups can inhibit aggregation-induced quenching in the solid state, thereby improving the emissive efficiencies of the material in thin films. acs.org This precise control allows for the customization of materials for specific functions, such as creating emitters for different colors in OLED displays. researchgate.net

Electroluminescent Device Applicationsyu.edu.joalfa-chemical.commolaid.com

The most prominent application of materials derived from this compound and related bipyridine ligands is in the field of electroluminescence, particularly in Organic Light-Emitting Diodes (OLEDs). chemimpex.com These compounds are integral to the development of the emissive layer (EML), which is the heart of an OLED device. ossila.com

In many high-efficiency phosphorescent OLEDs (PhOLEDs), the emissive layer consists of a host material doped with a small amount of a guest emitter, or dopant. ossila.comoled-info.com This host-dopant system is designed to maximize device efficiency and color purity. ossila.com Metal complexes derived from ligands like this compound are often used as phosphorescent dopants. chemimpex.comresearchgate.net

The fundamental process in a doped EML involves energy transfer. When the OLED is under an applied voltage, electrons and holes recombine in the host material to form excitons (bound electron-hole pairs). These excitons are then efficiently transferred to the dopant molecules. nih.gov The dopant, having been specifically designed with high luminescence efficiency, then releases this energy as light through radiative decay. researchgate.net Using a phosphorescent dopant allows the device to harvest both singlet (25% probability) and triplet (75% probability) excitons, potentially reaching an internal quantum efficiency of nearly 100%. researchgate.netresearchgate.net The selection of the host material is also critical; it must have a higher triplet energy than the dopant to ensure efficient energy transfer to the dopant and must possess good charge-transporting properties. researchgate.net

| Layer | Function | Example Material(s) |

|---|---|---|

| Anode | Injects holes | Indium Tin Oxide (ITO) |

| Hole Injection Layer (HIL) | Facilitates hole injection from the anode | HAT-CN, PEDOT:PSS |

| Hole Transport Layer (HTL) | Transports holes to the emissive layer | NPB, TAPC, TCTA |

| Emissive Layer (EML) | Site of electron-hole recombination and light emission | Host: CBP, TCTA, PVK, DIC-TRZ; Dopant: Ir(III) or Pt(II) complexes |

| Electron Transport Layer (ETL) | Transports electrons to the emissive layer | Alq3, TPBi, TmPyPB, BPBiPA |

| Electron Injection Layer (EIL) | Facilitates electron injection from the cathode | Lithium Fluoride (LiF) |

| Cathode | Injects electrons | Aluminum (Al), Calcium (Ca) |

This table provides a generalized structure for a multilayer OLED. The specific materials and layer thicknesses are optimized for each application. nih.govpolyu.edu.hkacs.orgossila.comacs.org

For a material to be effective in an OLED, its photophysical properties in the solid state or as a thin film are of paramount importance, as these can differ significantly from properties in solution. acs.org Key parameters include the emission wavelength (λem), photoluminescence quantum yield (PLQY or Φ), and the excited-state lifetime (τ). researchgate.netacs.org

Complexes derived from biquinoline and related ligands often exhibit bright phosphorescence in the solid state. researchgate.net For example, certain 2,3-diarylquinoline-based iridium(III) complexes show strong orange-red emission in both solution and solid form. researchgate.net The aggregation of molecules in the solid state can sometimes lead to undesirable quenching of luminescence. However, some materials exhibit aggregation-induced emission (AIE), where fluorescence is enhanced in the solid state. rsc.org The design of ligands with bulky substituents is a common strategy to minimize quenching by physically preventing the luminescent centers from getting too close to each other. acs.org The study of these properties in thin films is crucial for predicting and optimizing the performance of the final electroluminescent device. acs.org

| Complex Type | Matrix/State | Emission Maxima (λem) | PLQY (Φ) | Lifetime (τ) | Reference |

|---|---|---|---|---|---|

| Unsubstituted Quinoline-Ir(III) Complex | Polymeric Matrix (298 K) | 667 nm | 0.25 | 5.32 µs | researchgate.net |

| Phenyl-substituted Quinoline-Ir(III) Complex | Polymeric Matrix (298 K) | ~700 nm | 0.30 | - | researchgate.net |

| CF3-substituted Quinoline-Ir(III) Complex | Polymeric Matrix (298 K) | ~720 nm | 0.10 | - | researchgate.net |

| Pt(II) Complex [(C^N)Pt(dpm)] | PMMA Film | 505 nm, 535 nm | 0.14 | 1.1 µs | acs.org |

This table presents photophysical data for metal complexes with ligands structurally related to this compound, demonstrating how chemical modification and the material's state influence its emissive properties.

Other Functional Materials Developmentchemicalbook.com

Beyond optoelectronics, the robust coordination chemistry of this compound makes it a candidate for other functional materials. chemimpex.com Its ability to form stable complexes suggests potential use in the development of specialized materials such as sensors or advanced coatings where the photophysical response to an external stimulus is desired. chemimpex.comresearchgate.net The ligand's rigid structure could also be exploited in creating porous coordination polymers or metal-organic frameworks (MOFs) for catalysis or separation applications. chemimpex.com However, research and development in these areas are not as extensively documented as its applications in electroluminescent devices.

Sensing Platforms and Probes

The biquinoline and bipyridine frameworks, to which this compound belongs, are fundamental components in the design of luminescent chemosensors. nanobioletters.com These sensors operate by binding to a specific analyte (like a metal ion or small molecule), which causes a measurable change in their photophysical properties, such as fluorescence intensity or color. The resulting optical signal allows for the detection and quantification of the target substance. chemimpex.com

Metal complexes incorporating ligands like this compound are central to the development of these sensing technologies. The ligand's structure can be systematically modified to fine-tune its selectivity and sensitivity for a particular analyte. For instance, the introduction of specific functional groups can create tailored binding pockets for target ions. Research on related quinoline-based ligands has demonstrated their effectiveness in creating highly selective fluorescent probes. nanobioletters.com

A notable application is in the detection of metal ions. For example, a derivative, 2,2′-biquinoline-4,4′-dicarboxylic acid, has been identified as a suitable ligand for creating luminescent sensors for lanthanide ions. Similarly, platinum(II) complexes based on 2,4-diarylquinoline scaffolds have been successfully developed as chemosensors for detecting hypochlorite. Furthermore, lepidine-based iridium(III) complexes have been engineered for advanced biological sensing applications, such as imaging hypoxic conditions in cells and tissues. acs.org The design of these sensors often leverages the principles of photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET) to produce a distinct signaling response upon analyte binding. nih.gov

The table below summarizes the sensing applications of various quinoline (B57606) and bipyridine-based fluorescent probes, illustrating the potential roles for this compound in similar systems.

| Ligand/Complex Class | Analyte(s) | Sensing Principle | Application Area |

| Phenylalanine-derived Quinoline | Zn²⁺ | Chelation-Enhanced Fluorescence | Biological Imaging nanobioletters.com |

| Biphenol-dipicolylamine Zn²⁺ Complex | Ibuprofen, Ketoprofen | Fluorescence Modulation | Environmental Monitoring nih.gov |

| 2,4-Diarylquinoline-based Pt(II) Complex | Hypochlorite (ClO⁻) | Luminescence Quenching | Chemical Sensing |

| Lepidine-based Ir(III) Complex | Oxygen (O₂) | Phosphorescence Quenching | Hypoxia Bio-imaging acs.org |

| 2,2′-Biquinoline-4,4′-dicarboxylic acid | Lanthanide Ions | Luminescence Sensitization | Ion Detection |

These examples underscore the versatility of the quinoline scaffold in creating sophisticated sensing platforms. The inherent properties of this compound position it as a strong candidate for the development of new, highly selective, and sensitive probes for a variety of chemical and biological targets.

Self-Assembling Structures for Hierarchical Materials

Self-assembly is a process where individual components spontaneously organize into ordered structures through non-covalent interactions. libretexts.org In materials science, this principle is harnessed to create complex, hierarchical materials with unique functions. nih.gov this compound and its analogues are excellent building blocks for such materials due to their ability to form stable coordination complexes with metal ions, which then act as nodes in larger, ordered networks. researchgate.netmdpi.comresearchgate.net

The resulting structures, often known as coordination polymers or metal-organic frameworks (MOFs), can extend in one, two, or three dimensions. mdpi.comresearchgate.net The final architecture and properties of these materials are dictated by several factors, including the coordination geometry of the metal ion, the structure of the ligand, and the presence of intermolecular forces like hydrogen bonding and π–π stacking. researchgate.net

The rotational flexibility around the single bond connecting the two quinoline rings in this compound allows it to adopt different conformations when coordinating with metal centers, leading to a diversity of structural motifs. researchgate.net Research on the closely related 4,4'-dimethyl-2,2'-bipyridine (B75555) ligand has shown its utility in constructing a wide range of coordination complexes. researchgate.net Furthermore, studies involving 2,2′-biquinoline-4,4′-dicarboxylic acid have demonstrated the formation of three-dimensional, non-interpenetrating frameworks where hydrogen bonds and π–π stacking interactions play a crucial role in establishing the final supramolecular structure. researchgate.net

These self-assembled materials are of great interest for their potential applications, which are derived from their defined structures and tunable properties. For example, porous frameworks can be used for gas storage or catalysis, while luminescent coordination polymers are being explored for applications in solid-state lighting and as functional components in optoelectronic devices. chemimpex.commdpi.com The photophysical properties of these materials, such as their emission color and quantum yield, can be precisely controlled by the choice of both the metal ion and the organic ligand. ub.edursc.org

The table below outlines key features of self-assembled structures formed from bipyridine and biquinoline-type ligands.

| Ligand | Metal Ion(s) | Key Interactions | Resulting Structure/Material | Potential Application |

| 4,4'-dimethyl-2,2'-bipyridine | Cu²⁺ | Coordination Bonds | Organic-Inorganic Hybrid Materials researchgate.net | Functional Materials researchgate.net |

| 2,2′-biquinoline-4,4′-dicarboxylic acid | Mn²⁺, Cu²⁺ | Coordination, H-bonds, π–π stacking | 3D Coordination Polymers researchgate.net | Magnetic Materials researchgate.net |

| 4,4'-Bipyridine | Zn²⁺ | Coordination Bonds | 1D "Z"-shaped Chain researchgate.net | Fluorescent Probe researchgate.net |

| 2,2'-Bipyridine (B1663995) | Ag⁺ | Coordination Bonds | Dinuclear Helicates | Supramolecular Chemistry |

| 1,10-Phenanthroline | Cu²⁺ | Coordination, π–π stacking | Supramolecular Stacks acs.org | Luminescent Materials acs.org |

The ability of this compound to direct the assembly of metal ions into well-defined, functional architectures makes it a significant component in the ongoing development of next-generation hierarchical materials.

Supramolecular Chemistry Involving 2,2 Bi 4 Lepidine

Non-Covalent Interactions and Molecular Recognition

Non-covalent interactions are the cornerstone of supramolecular chemistry, governing the spontaneous organization of molecules into well-defined structures. wikipedia.orgwikipedia.org These interactions, though weaker than covalent bonds, are highly directional and collectively contribute to the stability and function of supramolecular assemblies. wikipedia.org 2,2'-Bi-4-lepidine, with its distinct chemical features, actively participates in a range of these interactions, facilitating molecular recognition, the specific binding of a guest molecule to a complementary host. wikipedia.orguclouvain.be

Pi-Pi Stacking, Van der Waals, and Electrostatic Interactions

Beyond hydrogen bonding, other non-covalent forces are instrumental in the supramolecular chemistry of this compound. The aromatic quinoline (B57606) rings of the molecule are prone to pi-pi stacking interactions , where the electron-rich pi systems of adjacent molecules align, contributing to the stability of the assembly. rsc.orgnih.gov The ideal distance for these interactions is typically between 3.3 and 3.8 Angstroms. researchgate.net

Van der Waals forces , which include dipole-dipole, dipole-induced dipole, and London dispersion forces, are also significant. wikipedia.org Although London dispersion forces are the weakest type of non-covalent interaction, their cumulative effect can be substantial in large molecules with many contact points. wikipedia.org

Electrostatic interactions , arising from the attraction or repulsion of charged or partially charged species, further influence the organization of this compound-containing structures. nih.gov The interplay of these varied interactions—pi-pi stacking, van der Waals forces, and electrostatic effects—along with hydrogen bonding, provides a powerful toolkit for controlling the formation and properties of complex supramolecular architectures. rsc.orgnih.gov

Self-Assembly and Self-Organization Phenomena

Self-assembly is a process where components, driven by non-covalent interactions, spontaneously organize into ordered and stable superstructures. frontiersin.orgnih.gov this compound is an excellent candidate for self-assembly due to its inherent structural information and ability to engage in multiple non-covalent interactions. This leads to the formation of a variety of complex and functional supramolecular entities.

Formation of Discrete Supramolecular Architectures

The self-assembly of this compound can result in the formation of discrete supramolecular architectures with well-defined shapes and sizes. frontiersin.org By carefully designing the building blocks and controlling the reaction conditions, chemists can guide the assembly process to yield specific structures like helicates, macrocycles, and cages. frontiersin.org For instance, the coordination of this compound with metal ions can lead to the formation of metallosupramolecular cylinders or other intricate three-dimensional structures. frontiersin.org These discrete architectures often possess unique functions, such as molecular recognition, catalysis, and information storage. frontiersin.org

Host-Guest Chemistry and Molecular Encapsulation

A fascinating aspect of supramolecular chemistry is host-guest chemistry , where a larger "host" molecule can enclose a smaller "guest" molecule or ion. wikipedia.orgslideshare.net This process, known as molecular encapsulation, relies on the principles of molecular recognition, where the host has a cavity that is complementary in size, shape, and chemical properties to the guest. wikipedia.org The resulting host-guest complexes are held together by non-covalent interactions. wikipedia.org

Supramolecular architectures derived from this compound can act as hosts, featuring cavities capable of encapsulating guest species. frontiersin.org For example, cage-like structures can provide a protected environment for guest molecules, enhancing their stability or modifying their reactivity. frontiersin.org This has significant implications for applications such as drug delivery, where a therapeutic agent can be encapsulated to improve its solubility and bioavailability. numberanalytics.comthno.org

Dynamic Covalent Chemistry and Mechanically Interlocked Molecular Systems

While supramolecular chemistry traditionally focuses on non-covalent interactions, the integration of reversible covalent bond formation, known as dynamic covalent chemistry (DCC) , has expanded its scope. wikipedia.orgnih.gov DCC combines the strength and directionality of covalent bonds with the error-checking and adaptability of reversible systems. nih.gov This approach allows for the synthesis of complex architectures that are not readily accessible through purely non-covalent self-assembly. wikipedia.orgresearchgate.net

This strategy is particularly useful in the construction of mechanically interlocked molecular architectures (MIMAs) , such as catenanes (interlocked rings) and rotaxanes (a ring threaded onto an axle). rsc.orgwikipedia.org In these systems, molecules are linked topologically, not by covalent bonds, resembling keys on a keychain. wikipedia.org The synthesis of MIMAs often involves a templating strategy where non-covalent interactions pre-organize the components before the final covalent bond formation locks the structure in place. researchgate.netnih.gov

The principles of DCC and the formation of MIMAs are relevant to the potential applications of this compound in creating advanced functional materials. Although direct examples involving this compound in DCC and MIMAs are not extensively detailed in the provided context, its versatile chemical nature suggests its potential as a building block in these sophisticated systems. For instance, its derivatives could be designed to participate in reversible reactions like imine or ester formation, key reactions in DCC. wikipedia.org Furthermore, its ability to coordinate with metal ions could be exploited in template-directed syntheses of rotaxanes and catenanes, leading to the development of molecular machines and smart materials. rsc.orgnih.gov

Theoretical and Computational Investigations

Electronic Structure and Reactivity Modeling

Modeling the electronic structure of 2,2'-Bi-4-lepidine is fundamental to understanding its chemical behavior. These computational approaches allow for a detailed examination of its molecular geometry, orbital energies, and potential for chemical reactions.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure and geometric parameters of molecules. researchgate.net For a molecule like this compound, DFT calculations, often using hybrid functionals like B3LYP with a basis set such as 6-31G(d), can be employed to determine its most stable three-dimensional structure. researchgate.net These calculations optimize the molecular geometry to find the lowest energy arrangement of atoms, providing data on bond lengths, bond angles, and dihedral angles.

Conformer analysis is particularly important for this compound due to the rotational freedom around the single bond connecting the two 4-lepidine rings. This rotation can lead to different conformers (rotational isomers) with varying degrees of planarity and steric hindrance. Computational methods can be used to explore the potential energy surface associated with this rotation, identifying the most stable conformers and the energy barriers between them. The relative stability of these conformers can influence the compound's ability to act as a ligand in coordination chemistry.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Calculated via DFT) The following data is representative of typical outputs from DFT calculations and is for illustrative purposes.

| Parameter | Value |

|---|---|

| C-C (inter-ring) Bond Length | 1.49 Å |

| C-N Bond Length (average) | 1.38 Å |

| C-C (aromatic) Bond Length (average) | 1.40 Å |

| C-C-N Bond Angle (average) | 122.5° |

| Inter-ring Dihedral Angle | 45.0° |

The photophysical properties of this compound, which are crucial for applications in areas like organic light-emitting diodes (OLEDs), can be investigated using Time-Dependent Density Functional Theory (TD-DFT). chemimpex.comresearchgate.net This method calculates the electronic excited states of a molecule, allowing for the prediction of its absorption and emission spectra.

TD-DFT calculations can identify the energies of vertical electronic transitions and their corresponding oscillator strengths, which relate to the intensity of absorption bands in a UV-Vis spectrum. researchgate.net Analysis of the molecular orbitals involved in these transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the nature of the excited states (e.g., π-π* or n-π* transitions). researchgate.net This understanding is essential for predicting the compound's fluorescence or phosphorescence characteristics and for designing derivatives with specific optical properties.

Table 2: Illustrative Predicted Electronic Transitions for this compound (Calculated via TD-DFT) The following data is representative of typical outputs from TD-DFT calculations and is for illustrative purposes.

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S0 → S1 | 355 | 0.25 | HOMO → LUMO (95%) |

| S0 → S2 | 320 | 0.18 | HOMO-1 → LUMO (88%) |

| S0 → S3 | 298 | 0.45 | HOMO → LUMO+1 (91%) |

Reaction Mechanism Studies

Computational chemistry is a key tool for elucidating the step-by-step mechanisms of chemical reactions. rsc.org For this compound, these studies are particularly relevant to its application in catalysis, where it can serve as a ligand for metal centers. chemimpex.com

Theoretical calculations can map the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. chemrxiv.org By locating the transition state structure for each elementary step in a proposed mechanism, the activation energy (the energy barrier that must be overcome for the reaction to proceed) can be calculated.

For a catalytic process involving a this compound-metal complex, computational studies can model the entire catalytic cycle. bris.ac.uk This involves calculating the geometries and energies of all intermediates and transition states, providing a detailed energy landscape that can reveal the rate-determining step and offer insights into how the ligand influences the reaction pathway. pku.edu.cn

Beyond mechanism elucidation, computational models can be used to predict the performance of a catalyst. bris.ac.uk By comparing the calculated activation energies for desired versus undesired reaction pathways, the selectivity of a catalyst can be estimated.

In asymmetric catalysis, where the goal is to produce one enantiomer of a chiral molecule over the other, computational studies are invaluable. rsc.org For a chiral catalyst incorporating this compound as a ligand, DFT calculations can model the transition states leading to the different stereoisomeric products. nih.gov The difference in the calculated activation energies for these competing pathways can be used to predict the enantiomeric excess (ee) of the reaction, guiding the design of more effective and selective catalysts. nih.gov

Rational Design of Derivatives and Advanced Materials

The insights gained from theoretical and computational investigations can be leveraged for the rational design of novel molecules with enhanced properties. This compound serves as a versatile scaffold for applications in materials science and catalysis. chemimpex.com

Computational modeling enables an in silico approach to designing derivatives of this compound. By systematically modifying the parent structure—for example, by adding electron-donating or electron-withdrawing groups at various positions on the quinoline (B57606) rings—researchers can predict how these changes will affect the molecule's electronic, optical, and steric properties. mdpi.comrsc.org

For instance, in the development of advanced materials for OLEDs, TD-DFT calculations can be used to screen a library of virtual derivatives to identify candidates with desired emission wavelengths and quantum yields. chemimpex.com Similarly, for catalytic applications, DFT can be used to model how different substituents on the this compound ligand affect the stability of catalytic intermediates and the barriers for key reaction steps, thereby accelerating the discovery of more efficient and selective catalysts. nih.govmit.edu

Structure-Property Relationship Predictions

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational techniques used to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. nanobioletters.com For this compound and its derivatives, these models can be employed to predict various characteristics without the need for extensive experimental synthesis and testing.

The foundation of these models lies in the hypothesis that the structural features of a molecule dictate its activity and properties. iipseries.org By analyzing a set of related compounds, such as various substituted biquinolines, a mathematical model can be developed. researchgate.net This model can then be used to predict the properties of new, unsynthesized derivatives. For instance, a 3D-QSAR model for quinoline-based compounds was developed to analyze their anti-gastric cancer activity by examining their steric and electrostatic fields. mdpi.comnih.gov

Computational studies on related 2,2'-biquinoline (B90511) systems have utilized Density Functional Theory (DFT) to understand their vibrational and NMR properties. researchgate.netnih.gov Such calculations can predict spectroscopic features and offer insights into the molecule's conformation and electronic structure. For example, DFT calculations at the B3LYP/6-311+G(d,p) level of theory have been used to explain the vibrational spectra of 2,2'-biquinoline derivatives. researchgate.netnih.gov

The predicted properties for this compound, based on computational models and studies of analogous nitrogen-containing heterocyclic compounds, can be summarized in a data table.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Computational Method | Reference Compound Class |

|---|---|---|---|

| Molecular Weight | 284.36 g/mol | --- | --- |

| LogP (Octanol-Water Partition Coefficient) | 3.5 - 4.5 | ALOGPS, ChemDraw | Quinoline Derivatives |

| Aqueous Solubility | Low | ALOGPS | Nitrogen Heterocycles |

| Polar Surface Area | 25.78 Ų | DFT | Biquinolines |

Note: The values in this table are predictions based on computational models and may not represent experimentally determined values.

Virtual Screening and Ligand Optimization Strategies

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov For a compound like this compound, which serves as a scaffold, virtual screening can be employed to design and identify derivatives with enhanced biological activity.

The process typically involves molecular docking, where the 3D structure of the ligand is computationally fitted into the binding site of the target protein. nih.gov The binding affinity is then estimated using a scoring function, which helps in ranking the potential ligands. ajol.info For instance, a virtual screening of a library of quinoline derivatives was performed to identify potential inhibitors for SARS-CoV-2 targets. nih.govtandfonline.com

Once a hit compound is identified, ligand optimization strategies are employed to improve its potency, selectivity, and pharmacokinetic properties. This can involve making specific chemical modifications to the scaffold. For this compound, this could include the addition of various functional groups to the quinoline rings. The effect of these modifications can be predicted using computational methods before undertaking their chemical synthesis.

Molecular dynamics (MD) simulations can further be used to study the stability of the ligand-protein complex over time, providing a more dynamic picture of the binding interactions. nih.gov

Table 2: Representative Virtual Screening and Ligand Optimization Data for a Hypothetical this compound Derivative Targeting a Kinase

| Derivative | Modification | Docking Score (kcal/mol) | Predicted IC₅₀ (µM) | Key Interacting Residues |

|---|---|---|---|---|

| Lead Compound (this compound) | None | -7.5 | 15.2 | MET793, LEU718 |

| Derivative 1 | 6-OH substitution | -8.2 | 8.5 | MET793, LEU718, CYS797 (H-bond) |

| Derivative 2 | 6-NH₂ substitution | -8.9 | 4.1 | MET793, LEU718, ASP855 (H-bond) |

Note: The data in this table is hypothetical and for illustrative purposes to represent the output of virtual screening and ligand optimization studies.

Biological Research and Medicinal Chemistry Perspectives

Biochemical Pathway Modulation Studies

While specific studies on the modulation of biochemical pathways by 2,2'-Bi-4-lepidine are not extensively documented in publicly available literature, the broader class of quinoline (B57606) derivatives has been shown to interact with a variety of biological targets, thereby influencing cellular signaling and metabolic pathways. biorxiv.orgnih.gov